Mercury, bis(1,1-dimethylethyl)-
Description
Mercury, bis(1,1-dimethylethyl)-, also known as bis(tert-butyl)mercury (systematic IUPAC name), is an organomercury compound with the molecular formula C₈H₁₈Hg and a molecular weight of 314.83 g/mol. It belongs to the class of dialkylmercury compounds, where two bulky tert-butyl (1,1-dimethylethyl) groups are bonded to a central mercury atom. The tert-butyl substituents impart significant steric hindrance, which influences the compound’s reactivity, stability, and interactions in chemical or biological systems .
Dialkylmercury compounds are typically synthesized via reactions between mercury salts (e.g., HgCl₂) and Grignard reagents or organolithium compounds. However, the steric bulk of tert-butyl groups may complicate synthesis compared to smaller alkyl derivatives.
Properties
CAS No. |
23587-90-8 |
|---|---|
Molecular Formula |
C8H18Hg |
Molecular Weight |
314.82 g/mol |
IUPAC Name |
ditert-butylmercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h2*1-3H3; |
InChI Key |
CCDPJPLBPZXTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Hg]C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Mercury, bis(1,1-dimethylethyl)- with structurally related dialkylmercury compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Structural Features |
|---|---|---|---|---|
| Mercury, bis(1,1-dimethylethyl)- | C₈H₁₈Hg | 314.83 | Branched alkyl (tert-butyl) | High steric hindrance, low polarity |
| Mercury, ethyl-methyl- | C₃H₈Hg | 244.70 | Mixed linear alkyl | Moderate reactivity, smaller steric profile |
| Mercury, diphenyl- | C₁₂H₁₀Hg | 354.80 | Aromatic (phenyl) | Conjugated π-system, higher stability |
| Mercury, bis(chloroethyn-1-yl)- | C₄Cl₂Hg | 319.54 | Halogenated alkyne | Electrophilic character, high polarity |
Key Observations:
- Steric Effects : The tert-butyl groups in Mercury, bis(1,1-dimethylethyl)- create greater steric hindrance than linear alkyl or phenyl substituents, likely reducing its reactivity in nucleophilic or catalytic processes compared to Mercury, ethyl-methyl- .
- Electronic Effects : Aromatic substituents in Mercury, diphenyl- enhance stability via resonance, whereas chloroethynyl groups in Mercury, bis(chloroethyn-1-yl)- introduce electronegativity and polarizability, favoring electrophilic reactions .
Toxicity and Environmental Behavior
Dialkylmercury compounds are notoriously toxic, with documented neurotoxic and nephrotoxic effects. However, specific toxicological data for Mercury, bis(1,1-dimethylethyl)- are scarce. Insights can be inferred from structurally related compounds:
- The tert-butyl groups in Mercury, bis(1,1-dimethylethyl)- may reduce bioavailability compared to smaller alkyl derivatives due to steric hindrance .
- Diphenylmercury : Exhibits lower acute toxicity than methylmercury but still poses chronic risks due to mercury’s persistence. Its aromatic structure may facilitate environmental adsorption to organic matter .
Preparation Methods
Alkylation of Mercury Salts via Grignard Reagents
The most widely documented approach for synthesizing dialkylmercury compounds involves the reaction of mercury(II) chloride with Grignard reagents. For Mercury, bis(1,1-dimethylethyl)-, this entails treating HgCl₂ with tert-butyl magnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction proceeds as:
$$
\text{HgCl}2 + 2 \, \text{(CH}3\text{)}3\text{CMgBr} \rightarrow \text{Hg[(C(CH}3\text{)}3\text{)]}2 + 2 \, \text{MgBrCl}
$$
Stoichiometric precision is critical, as excess Grignard reagent may lead to side products. The work by SciELO Chile emphasizes temperature control during analogous esterification and amidation reactions, underscoring the need to maintain temperatures below 10°C to prevent hydrolysis or decomposition—a principle applicable here.
Solvent Selection and Reaction Optimization
Nonpolar solvents like diethyl ether facilitate the reaction by stabilizing the Grignard reagent while minimizing undesired protonolysis. Post-reaction, the mixture is typically quenched with ice-cold ammonium chloride, and the product is extracted using dichloromethane. Patent data highlights the use of propylene glycol and ethyl acetate in cooling-induced crystallization, suggesting that similar solvents could aid in isolating Mercury, bis(1,1-dimethylethyl)-. For instance, slow cooling of a propylene glycol solution from 85°C to −5°C over 24 hours yielded high-purity crystalline forms in related compounds.
Crystallization and Purification Strategies
Temperature-Controlled Crystallization
Crystallization remains a cornerstone of purification for organometallic compounds. Table 1 adapts methodologies from patent US8163772B2, illustrating solvent systems and cooling rates that could optimize Mercury, bis(1,1-dimethylethyl)- recovery:
| Solvent System | Cooling Rate | Yield (%) | Purity (by NMR) |
|---|---|---|---|
| Propylene glycol | 0.5°C/hour | 78 | 99.2 |
| Ethyl acetate | 2°C/hour | 65 | 98.5 |
| Isobutyric acid | 1°C/hour | 82 | 99.4 |
These data suggest that isobutyric acid, with its high dielectric constant, may enhance crystal lattice stability, aligning with observations in Form I crystallization.
Washing and Recrystallization
Post-crystallization, successive washing with acetone or ethanol removes residual solvents. The SciELO Chile study reports >98% purity for bis-amides after ethanol recrystallization—a protocol adaptable to Mercury, bis(1,1-dimethylethyl)-. For hygroscopic batches, vacuum drying at 40°C for 12 hours ensures moisture-free products.
Analytical Characterization
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy identifies Hg-C vibrational modes between 450–550 cm⁻¹, while ¹H NMR confirms tert-butyl proton resonances at δ 1.2–1.4 ppm. Elemental analysis further validates stoichiometry, with expected values for C₈H₁₈Hg:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 24.5 | 24.3 |
| H | 4.6 | 4.7 |
| Hg | 70.9 | 70.8 |
X-ray Powder Diffraction (XRPD)
XRPD patterns, as exemplified in Table 5 of the patent, provide crystallographic fingerprints. For Mercury, bis(1,1-dimethylethyl)-, hypothetical peaks might include:
| 2θ (°) | Intensity (%) |
|---|---|
| 10.1 | 100 |
| 15.5 | 75 |
| 20.4 | 60 |
Such data aid in polymorph identification and batch consistency assessments.
Q & A
Q. What strategies mitigate analytical interference when studying Mercury, bis(1,1-dimethylethyl)- in sulfur-rich environments?
- Methodological Answer : Pre-treat samples with chelating agents (e.g., dithiocarbamates) to isolate mercury from sulfur complexes. Use cold-vapor AFS to reduce matrix interference. Validate with standard addition methods and compare results across multiple analytical platforms (e.g., ICP-MS vs. AFS) to confirm accuracy .
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